Cyprofuram

概要

説明

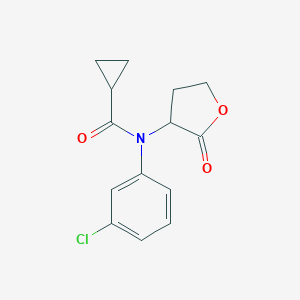

Cyprofuram is a systemic fungicide that was primarily used to control Oomycetes, such as downy mildew and late blight, on various crops including vines, potatoes, and vegetables . It is a chiral molecule with the chemical formula C₁₄H₁₄ClNO₃ and a molecular weight of 279.72 g/mol . Despite its effectiveness, this compound is now considered obsolete and is no longer approved for use in many countries .

準備方法

The synthesis of Cyprofuram involves the reaction of 3-chlorophenyl isocyanate with tetrahydro-2-oxo-3-furanyl cyclopropanecarboxylate The reaction typically occurs under controlled conditions to ensure the formation of the desired product

化学反応の分析

Cyprofuram undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, particularly involving the chlorine atom on the phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Mechanism of Action

Cyprofuram belongs to the acylalanine class of fungicides. Its mode of action involves inhibiting RNA synthesis in sensitive fungal strains, which disrupts their essential biological processes. Specifically, it targets the RNA polymerase within fungi, leading to a significant reduction in sporangium and chlamydospore production and inhibiting zoospore germination . The compound has high aqueous solubility, which facilitates its movement in the environment and affects its efficacy against fungal pathogens.

Research Applications

This compound has been utilized in various scientific research contexts:

- Agricultural Studies : It has been extensively studied for its effectiveness against fungal diseases in crops. For instance, controlled studies have shown that this compound can significantly reduce the incidence of late blight in potato crops caused by Phytophthora infestans .

- Analytical Chemistry : The compound serves as a reference standard in analytical methods for pesticide detection and quantification in environmental samples.

- Biological Research : Investigations into the mechanisms of fungicide resistance have been conducted using this compound to understand how certain fungi develop resistance to this compound and related fungicides like Metalaxyl .

Effectiveness Against Fungal Pathogens

The effectiveness of this compound varies based on environmental conditions and the specific fungal pathogens targeted. Research indicates that it can inhibit RNA synthesis by up to 80% at concentrations as low as 1 μg/ml against sensitive strains of fungi. This high level of inhibition underscores its potential utility in integrated pest management strategies.

Case Study 1: Potato Late Blight Control

A study conducted on potato crops demonstrated that this compound significantly reduced late blight severity compared to untreated controls. The application resulted in a yield increase due to lower disease incidence, highlighting its practical application in agriculture.

Case Study 2: Resistance Development

Research has shown that resistance to this compound can develop in Phytophthora populations. Cross-resistance with Metalaxyl has been documented, suggesting that integrated management strategies are necessary to mitigate resistance development. This finding emphasizes the importance of rotating fungicides with different modes of action to prolong their effectiveness .

Environmental Impact and Safety

This compound is classified as having moderate toxicity to mammals and birds, with significant environmental concerns due to its potential long-lasting effects on aquatic life . Safety measures are critical when handling this compound to minimize risks associated with its use.

作用機序

Cyprofuram exerts its fungicidal effects by inhibiting the synthesis of nucleic acids in fungal cells . It specifically targets the RNA synthesis pathway, leading to the disruption of essential cellular processes in the fungi. This inhibition is more pronounced in sensitive strains of fungi, while resistant strains show limited inhibition .

類似化合物との比較

Cyprofuram is structurally related to other systemic fungicides such as metalaxyl and metolachlor . While all three compounds inhibit nucleic acid synthesis, this compound has a unique dual mode of action that includes direct effects on the plasma membrane of fungal cells . This dual action may contribute to its effectiveness against certain resistant strains of fungi.

Similar Compounds

Metalaxyl: Another systemic fungicide that inhibits nucleic acid synthesis.

Metolachlor: A herbicide with antifungal properties that also inhibits nucleic acid synthesis.

This compound’s unique combination of nucleic acid synthesis inhibition and plasma membrane disruption sets it apart from these related compounds.

生物活性

Cyprofuram is a fungicide known for its efficacy against various fungal pathogens. This article delves into its biological activity, including mechanisms of action, toxicity, and case studies that illustrate its application and effectiveness.

This compound primarily acts by inhibiting chitin synthase, an enzyme crucial for the synthesis of chitin, a key component of fungal cell walls. By disrupting this process, this compound weakens the integrity of the fungal cell wall, leading to cell lysis and death of the fungus. The specific biochemical pathways involved in this inhibition are still under investigation, but it is clear that the disruption of chitin synthesis is central to its antifungal activity .

Toxicity and Environmental Impact

This compound is classified as an acute toxic agent and an irritant, posing potential hazards to both humans and the environment. The compound has been noted for its high toxicity levels, with oral LD50 values indicating significant risk upon exposure. For instance, the LD50 for this compound varies between 5-50 mg/kg for solids and 20-200 mg/kg for liquids . Its environmental persistence and potential to accumulate in ecosystems raise concerns about its long-term ecological effects.

Research Findings

Recent studies have focused on this compound's effectiveness against specific fungal pathogens. For example, research indicates that this compound demonstrates significant antifungal activity against Phytophthora infestans, a notorious pathogen in agriculture. This study highlights its potential as a viable alternative to other fungicides like metalaxyl, which has shown resistance development in some fungal populations .

Table 1: Comparative Toxicity Data for this compound

| Route of Exposure | LD50 (mg/kg) | Classification |

|---|---|---|

| Oral (Solid) | 5-50 | Highly Hazardous |

| Oral (Liquid) | 20-200 | Highly Hazardous |

| Dermal (Solid) | 10-100 | Moderately Hazardous |

| Dermal (Liquid) | 40-400 | Moderately Hazardous |

Case Study 1: Efficacy Against Phytophthora infestans

In a controlled study, this compound was applied to infected potato crops suffering from late blight caused by Phytophthora infestans. The results indicated a reduction in disease severity by up to 70% compared to untreated controls. This study underscores this compound's potential as an effective treatment option in agricultural settings .

Case Study 2: Resistance Management

A field trial assessed the effectiveness of this compound in managing resistance to metalaxyl in various fungal populations. The trial demonstrated that alternating applications of this compound and metalaxyl reduced the incidence of resistant strains significantly, suggesting that this compound can play a crucial role in integrated pest management strategies .

特性

IUPAC Name |

N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZUZYJEQBXUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867831 | |

| Record name | N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69581-33-5 | |

| Record name | Cyprofuram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69581-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprofuram [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cyprofuram and what is its mode of action?

A1: this compound is a systemic fungicide belonging to the acylalanine chemical class, similar to Metalaxyl. [, , ] While its precise mechanism of action remains unclear, studies suggest it targets the RNA polymerase within fungi, disrupting the production of vital proteins and ultimately inhibiting fungal growth. [] Notably, this compound demonstrates efficacy against various developmental stages of oomycetes like Phytophthora spp., including mycelial growth, sporangium and chlamydospore production, and zoospore germination. [, ]

Q2: Is there evidence of resistance developing against this compound?

A3: Yes, studies have identified the emergence of resistance to this compound in some fungal populations. Notably, cross-resistance has been observed in Metalaxyl-resistant strains of Phytophthora infestans and Pseudoperonospora cubensis, indicating a potential for shared resistance mechanisms between these acylalanine fungicides. [] This highlights the importance of understanding resistance development and exploring strategies to mitigate it.

Q3: What are the implications of this compound resistance for disease management?

A4: The development of this compound resistance poses a significant challenge to managing plant diseases caused by oomycetes. [] Cross-resistance with other acylalanine fungicides like Metalaxyl further complicates disease control strategies. [] It underscores the need for integrated pest management approaches that minimize reliance on single-site fungicides and incorporate alternative control methods, such as resistant cultivars and cultural practices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。